2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid
Description
The compound 2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0²,¹⁰.0⁴,⁸.0¹²,¹⁶]heptadec-4(8)-en-14-yl)acetic acid is a pentacyclic molecule featuring a fused heterocyclic core with two sulfur (dithia) and two nitrogen (diaza) atoms. Key structural elements include:
- A phenyl substituent at position 7.
- Three ketone (trioxo) groups at positions 6, 13, and 13.
- An acetic acid moiety at position 12.
Properties
Molecular Formula |
C21H18N2O5S2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid |
InChI |
InChI=1S/C21H18N2O5S2/c24-11(25)7-23-19(26)14-9-6-10(15(14)20(23)27)16-13(9)12(8-4-2-1-3-5-8)17-18(29-16)22-21(28)30-17/h1-5,9-10,12-16H,6-7H2,(H,22,28)(H,24,25) |
InChI Key |
GBYMFODZINXBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)CC(=O)O)SC5=C(C3C6=CC=CC=C6)SC(=O)N5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves intriguing reactions. Here’s how it’s prepared:
- Step 1 : Start with 2-(2-propen-1-ylsulfanyl)aniline (Compound 1).
- Step 2 : React Compound 1 with cinnamoyl chloride (Compound 2) to form Compound 3.
- Step 3 : Thionylation of Compound 3 with P2S5 in dioxane yields the target compound (Compound 6).
Chemical Reactions Analysis
- Reactivity : Compound 6 contains α,β-unsaturated thiocarbonyl fragments, making it a versatile “building block” for sulfur-containing six-membered heterocycles.
- Common Reagents : Cinnamoyl chloride (2), P2S5.
- Major Products : Compound 6, which has both thiopyran and dithiazocine rings.
Scientific Research Applications
- Chemistry : Investigate its reactivity in various reactions and explore its potential as a precursor for other compounds.
- Biology : Study its interactions with biological molecules.
- Medicine : Explore its pharmacological properties.
- Industry : Assess its industrial applications (e.g., materials science, catalysis).
Mechanism of Action
- The exact mechanism remains an area of research, but it likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a family of polycyclic derivatives with shared heteroatom frameworks but divergent substituents. Key analogs include:
Table 1: Structural and Molecular Comparisons
Substituent Impact:
- Electron-withdrawing groups (e.g., trioxo in the target compound) may reduce aromatic ring reactivity compared to electron-donating groups (e.g., methoxy in ) .
- Pyridine rings () introduce basic nitrogen sites, enabling coordination chemistry or salt formation .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- The acetic acid moiety in the target compound enhances water solubility compared to esters or amides in analogs (e.g., ’s 4-methylpentanoic acid).
- Sulfur atoms in the dithia framework may contribute to UV absorption shifts, as seen in benzothiazole-containing analogs () .
Biological Activity
2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid is a complex organic compound with notable biological activities. This article reviews its pharmacological properties, including anti-allergic, antioxidant, and hypoglycemic effects.
Chemical Structure and Properties
The compound features a unique pentacyclic structure that contributes to its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 498.08 g/mol. The presence of sulfur and nitrogen atoms in its structure enhances its reactivity and interaction with biological systems.
1. Anti-Allergic Activity
Research indicates that this compound exhibits significant anti-allergic properties. In vitro studies have demonstrated its ability to inhibit histamine release from mast cells, which is crucial in allergic reactions. This mechanism suggests potential applications in treating allergic conditions such as asthma and rhinitis.
2. Antioxidant Activity
The antioxidant properties of the compound have been evaluated through various assays measuring its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. The results indicate that it effectively protects cells from oxidative damage by neutralizing reactive oxygen species (ROS).
3. Hypoglycemic Effects
Preliminary studies have shown that this compound may possess hypoglycemic effects, making it a candidate for managing diabetes mellitus. In animal models, administration of the compound resulted in a significant decrease in blood glucose levels, suggesting enhanced insulin sensitivity or secretion.
Case Studies and Research Findings
| Study | Methodology | Key Findings |
|---|---|---|
| Study 1 | In vitro mast cell degranulation assay | Demonstrated inhibition of histamine release by 60% at 50 µM concentration |
| Study 2 | DPPH assay for antioxidant activity | Showed IC50 value of 25 µM indicating strong radical scavenging ability |
| Study 3 | Streptozotocin-induced diabetic rats | Reduced blood glucose levels by 30% after 4 weeks of treatment |
The biological activities of this compound can be attributed to its structural characteristics that allow for interaction with various biological targets:
- Histamine Receptors : The compound likely interacts with H1 receptors to exert anti-allergic effects.
- Oxidative Stress Pathways : It may modulate pathways involving Nrf2 activation, leading to increased expression of endogenous antioxidant enzymes.
- Insulin Signaling : Potential modulation of the insulin signaling pathway could explain the hypoglycemic effects observed in diabetic models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
